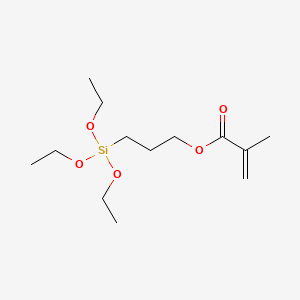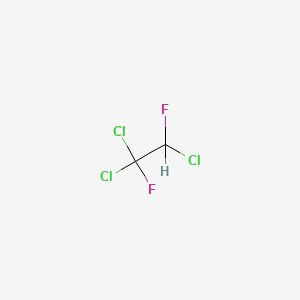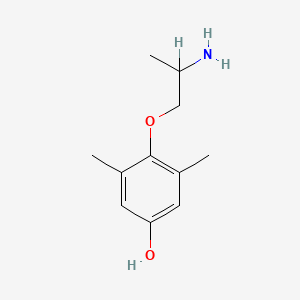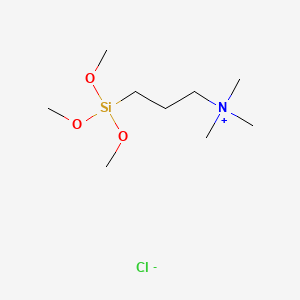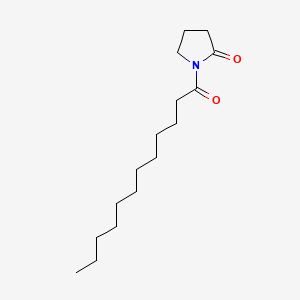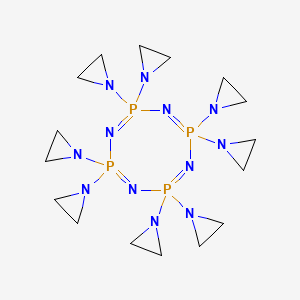
2-(9-氧杂蒽-2-基)丙酸
描述
Synthesis Analysis
The synthesis of xanthene derivatives, similar to 2-(9-Oxoxanthen-2-yl)propionic Acid, involves complex chemical pathways that might include oxidative coupling or cyclization reactions. For instance, 7-substituted 9-oxoxanthen-2-carboxylic acids have been prepared from hydroxylated benzophenones through oxidative coupling, indicating a method that could potentially be adapted for synthesizing 2-(9-Oxoxanthen-2-yl)propionic Acid (Graham & Lewis, 1978).
Molecular Structure Analysis
The molecular structure of xanthene derivatives is characterized by their aromatic xanthene core, which can influence the compound's reactivity and interactions. For example, the crystal structure of related compounds like optically active 2-(4-chlorophenoxy)propionic acid shows antiplanar conformation and specific hydrogen-bond motifs (Sørensen, Collet, & Larsen, 1999), which could be relevant for understanding the structural dynamics of 2-(9-Oxoxanthen-2-yl)propionic Acid.
Chemical Reactions and Properties
Xanthene derivatives participate in a variety of chemical reactions, demonstrating a range of reactivities depending on their substitution patterns. For instance, reactions involving xanthenes can lead to the formation of novel compounds with unique properties, as seen with the unexpected skeletal transformation of 1,4-dihydroxythioxanthen-9-one (Loskutov, Gatilov, & Shteingarts, 2010). Such reactions underscore the versatile chemical nature of xanthene-based compounds.
Physical Properties Analysis
The physical properties of xanthene derivatives, including 2-(9-Oxoxanthen-2-yl)propionic Acid, can be inferred from studies on similar compounds. These properties are significantly influenced by the molecular structure, which dictates solubility, crystallinity, and other physical characteristics. The synthesis and crystal structure analysis of related compounds provide valuable insights into the expected physical properties (Kennard, Smith, Duax, & Swenson, 1982).
Chemical Properties Analysis
The chemical properties of 2-(9-Oxoxanthen-2-yl)propionic Acid can be closely related to its reactivity, stability, and interactions with other molecules. Research on similar xanthene derivatives highlights their potential as antitumor agents and their reactivity towards nucleophilic substitution, indicating a complex interplay of electronic and structural factors that govern their chemical behavior (Atwell, Rewcastle, Baguley, & Denny, 1990).
科学研究应用
抗肿瘤潜力
9-氧杂蒽-4-乙酸,一类包括 2-(9-氧杂蒽-2-基)丙酸的化合物,已显示出对小鼠结肠腺癌 38 的体内有效性。发现某些取代基的存在,特别是亲脂取代基,可以增强这些化合物在抗肿瘤应用中的效力。Atwell 等人 (1990) 的研究强调,这些化合物的活性与亲脂特性而非电子特性更相关,表明它们作为抗肿瘤剂的潜力 (Atwell、Rewcastle、Baguley 和 Denny,1990)。
晶体结构分析
已确定相关化合物的晶体结构,例如 2-(4-氯苯氧基)丙酸,提供了对其分子构象和分子间相互作用的见解。Sørensen、Collet 和 Larsen (1999) 探讨了这些方面,这些方面对于了解这些化合物的化学行为和潜在应用至关重要 (Sørensen、Collet 和 Larsen,1999)。
活性氧的荧光探针
Setsukinai 等人 (2003) 的一项研究开发了使用氧杂蒽衍生物的新型荧光探针,其中可能包括 2-(9-氧杂蒽-2-基)丙酸,以选择性地检测活性氧 (ROS)。这些探针旨在区分高反应性氧物质和其他 ROS,在生物和化学研究中提供潜在的应用 (Setsukinai、Urano、Kakinuma、Majima 和 Nagano,2003)。
固相肽合成
可能衍生自 2-(9-氧杂蒽-2-基)丙酸的氧杂蒽基保护基团已开发用于半胱氨酸并在肽合成中使用。这些保护基团在特定条件下引入和去除,正如 Han 和 Bárány (1997) 所研究的那样,突出了该化合物在肽化学中的应用 (Han 和 Bárány,1997)。
在固相合成中的应用
Han 等人 (1996) 探索了使用可能衍生自 2-(9-氧杂蒽-2-基)丙酸的氧杂蒽酰胺 (XAL) 手柄进行肽酰胺的固相合成。这项研究突出了该化合物在温和条件下合成复杂肽的效用 (Han、Bontems、Hegyes、Munson、Minor、Kates、Albericio 和 Bárány,1996)。
安全和危害
This compound is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . After handling this compound, it is recommended to wash skin thoroughly. If it comes in contact with skin or eyes, wash with plenty of water. If skin or eye irritation persists, get medical advice or attention .
作用机制
Target of Action
The primary targets of 2-(9-Oxoxanthen-2-yl)propionic Acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(9-Oxoxanthen-2-yl)propionic Acid . These factors could include pH, temperature, and the presence of other molecules in the environment.
属性
IUPAC Name |
2-(9-oxoxanthen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9(16(18)19)10-6-7-14-12(8-10)15(17)11-4-2-3-5-13(11)20-14/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCCZCZDAPBGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952497 | |
| Record name | 2-(9-Oxo-9H-xanthen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30087-33-3 | |
| Record name | α-Methyl-9-oxo-9H-xanthene-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30087-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Oxoxanthen-2-yl-alpha-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030087333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(9-Oxo-9H-xanthen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(9-Oxoxanthen-2-yl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B1208838.png)
![(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B1208839.png)
